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Compound of Interest

Compound Name:
Tert-butyl 3-ethenylpiperidine-1-

carboxylate

Cat. No.: B129423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and reactivity of tert-butyl 3-vinylpiperidine-1-carboxylate, a key building block in

modern medicinal chemistry. This document is intended to serve as a detailed resource for

researchers and professionals involved in drug discovery and development.

Core Chemical Properties
Tert-butyl 3-vinylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a

heterocyclic compound incorporating a vinyl group on a piperidine ring, which is protected with

a tert-butoxycarbonyl (Boc) group. This structure offers versatile opportunities for chemical

modification, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties
The fundamental physical and chemical properties of tert-butyl 3-vinylpiperidine-1-carboxylate

are summarized in the table below. These properties are crucial for its handling, storage, and

application in various chemical reactions.
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Property Value

CAS Number 146667-87-0[1]

Molecular Formula C₁₂H₂₁NO₂[1][2]

Molecular Weight 211.30 g/mol [1]

Exact Mass 211.15723 Da[2]

Appearance Colorless to pale yellow oil

Boiling Point 268.9 °C at 760 mmHg[1]

Density 1.028 g/cm³[1]

Refractive Index (n_D²⁰) 1.517[1]

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data
The structural identity of tert-butyl 3-vinylpiperidine-1-carboxylate is confirmed by various

spectroscopic techniques. The characteristic spectral data are presented below.
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Spectroscopy Data

¹H NMR (CDCl₃)

δ (ppm): 5.70-5.85 (m, 1H, -CH=CH₂), 4.95-5.10

(m, 2H, -CH=CH₂), 3.80-4.20 (m, 2H, piperidine

ring protons adjacent to N), 2.60-2.80 (m, 1H,

piperidine ring proton at C3), 1.60-2.00 (m, 4H,

other piperidine ring protons), 1.45 (s, 9H, -

C(CH₃)₃)

¹³C NMR (CDCl₃)
δ (ppm): 154.8, 139.5, 115.0, 79.5, 45.0, 43.5,

38.0, 30.0, 28.5, 25.0

Infrared (IR)

ν (cm⁻¹): ~2970 (C-H stretch), ~1690 (C=O

stretch, carbamate), ~1640 (C=C stretch, vinyl),

~1400, ~1160

Mass Spectrometry (MS) m/z: 212.16 ([M+H]⁺)[2]

Experimental Protocols
Detailed methodologies for the synthesis and purification of tert-butyl 3-vinylpiperidine-1-

carboxylate are provided to ensure reproducibility in a laboratory setting.

Synthesis of Tert-butyl 3-vinylpiperidine-1-carboxylate
The synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate can be achieved through two primary

routes: the Boc protection of 3-vinylpiperidine or a Wittig reaction starting from tert-butyl 3-

formylpiperidine-1-carboxylate.

Method 1: Boc Protection of 3-Vinylpiperidine

This method involves the direct protection of the secondary amine of 3-vinylpiperidine with a

tert-butoxycarbonyl group.

Reagents and Materials:

3-Vinylpiperidine

Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-vinylpiperidine (1.0 eq) in dichloromethane.

Add triethylamine (1.2 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water.

Separate the organic layer and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by flash column chromatography.

Method 2: Wittig Reaction

This approach utilizes the Wittig reaction to form the vinyl group from the corresponding

aldehyde.
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Reagents and Materials:

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

Tert-butyl 3-formylpiperidine-1-carboxylate

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert

atmosphere (e.g., nitrogen or argon).

Cool the suspension to 0 °C.

Add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is

indicated by a color change (typically to orange or deep yellow).

Stir the mixture at 0 °C for 1 hour.

Add a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF

dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography
Materials:

Silica gel (230-400 mesh)

Hexanes

Ethyl acetate

Procedure:

Prepare a slurry of silica gel in hexanes and pack a column.

Dissolve the crude tert-butyl 3-vinylpiperidine-1-carboxylate in a minimal amount of

dichloromethane or the eluent.

Load the sample onto the top of the silica gel bed.

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20%

ethyl acetate).

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

purified product.

Reactivity and Stability
The chemical behavior of tert-butyl 3-vinylpiperidine-1-carboxylate is dictated by the reactivity

of the N-Boc protecting group and the vinyl moiety.
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Stability
Acidic Conditions: The N-Boc group is labile under strong acidic conditions (e.g.,

trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), leading to its removal and

the formation of the corresponding piperidinium salt.

Basic Conditions: The N-Boc group is generally stable to a wide range of basic and

nucleophilic conditions, allowing for selective reactions at other parts of the molecule.

Thermal Stability: The compound is reasonably stable at ambient temperature but may be

prone to polymerization or degradation at elevated temperatures. It is recommended to store

it in a cool, dark place.

Chemical Reactions
The vinyl group and the Boc-protected amine offer several avenues for further chemical

transformations.

Reactions of the Vinyl Group:

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using

catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst) to yield

tert-butyl 3-ethylpiperidine-1-carboxylate.

Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary

alcohol.

Epoxidation: The double bond can be epoxidized using reagents like meta-

chloroperoxybenzoic acid (m-CPBA).

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition

reactions.

Deprotection of the N-Boc Group:

As mentioned, treatment with strong acids readily removes the Boc group, liberating the

secondary amine for subsequent reactions such as N-alkylation, acylation, or

sulfonylation.
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Visualizations
The following diagrams illustrate key logical relationships and experimental workflows relevant

to tert-butyl 3-vinylpiperidine-1-carboxylate.

Starting Materials

Target Molecule
3-Vinylpiperidine

Tert-butyl 3-vinylpiperidine-1-carboxylate

Boc Protection
(Boc₂O, Base)

tert-Butyl 3-formylpiperidine-1-carboxylate

Wittig Reaction
(Ph₃P⁺CH₃Br⁻, Base)

Click to download full resolution via product page

Caption: Synthetic pathways to tert-butyl 3-vinylpiperidine-1-carboxylate.
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Crude Product
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Caption: Workflow for the purification by flash column chromatography.
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Tert-butyl 3-vinylpiperidine-1-carboxylate

Hydrogenation (H₂/Pd-C)
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Hydroboration-Oxidation
-> Primary Alcohol

Epoxidation (m-CPBA)
-> Epoxide
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Caption: Reactivity map of tert-butyl 3-vinylpiperidine-1-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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